molecular formula C19H18F2N6O B5125957 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5125957
M. Wt: 384.4 g/mol
InChI Key: JSYVJMZTOACPPB-UHFFFAOYSA-N
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Description

The compound 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety substituted with a 2,6-difluorobenzoyl group at the N4 position and a 3-methylpyrazole ring at the C6 position of the pyridazine core. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inotropic, antiplatelet, antibacterial, and antiviral properties .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c1-13-7-8-27(24-13)17-6-5-16(22-23-17)25-9-11-26(12-10-25)19(28)18-14(20)3-2-4-15(18)21/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYVJMZTOACPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The table below highlights key structural and functional differences between the target compound and two closely related pyridazine derivatives:

Compound Name R1 (Piperazine Substituent) R2 (Pyridazine Substituent) Key Biological Activities Structural Features References
3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,6-Difluorobenzoyl 3-Methyl-1H-pyrazol-1-yl Hypothesized antiviral/antibacterial Enhanced metabolic stability (C–F bonds), steric bulk from methylpyrazole
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-(4-Chlorophenoxy)propyl Cl Antibacterial, antiviral Increased lipophilicity (chlorophenoxy group), flexible propyl linker
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Aniline (N-phenyl) 1H-Pyrazol-1-yl Structural model for H-bonding Planar conformation (r.m.s. deviation: 0.044 Å), π–π interactions (3.6859 Å)
Key Observations:

Piperazine Substituents: The 2,6-difluorobenzoyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to polar enzymatic pockets (e.g., kinase ATP-binding sites) compared to the 3-(4-chlorophenoxy)propyl group in ’s compound, which adds lipophilicity and conformational flexibility . The aniline substituent in ’s compound facilitates planar π–π stacking but lacks the metabolic stability conferred by fluorination .

In contrast, the chlorine substituent in ’s compound may act as a leaving group in nucleophilic substitution reactions, influencing reactivity .

Structural Planarity and Interactions :

  • ’s compound exhibits a planar conformation stabilized by intramolecular H-bonding (S(6) motif) and intermolecular π–π interactions. The target compound’s 3-methylpyrazole may disrupt planarity, reducing crystallization propensity but improving solubility .

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